1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid

Regioisomer selectivity Oxadiazole SAR Medicinal chemistry building blocks

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1242999-63-8) is a heterocyclic small-molecule building block (C14H16N4O3, MW 288.30 g/mol) that integrates a 1,3,4-oxadiazole ring, a 2-substituted pyridine linker, and a piperidine-4-carboxylic acid terminus. It is commercially supplied as a research-grade intermediate at ≥95% purity (specification validated by AKSci, San Francisco Bay, USA).

Molecular Formula C14H16N4O3
Molecular Weight 288.3 g/mol
CAS No. 1242999-63-8
Cat. No. B1392609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
CAS1242999-63-8
Molecular FormulaC14H16N4O3
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=NC=C2)N3CCC(CC3)C(=O)O
InChIInChI=1S/C14H16N4O3/c1-9-16-17-13(21-9)11-2-5-15-12(8-11)18-6-3-10(4-7-18)14(19)20/h2,5,8,10H,3-4,6-7H2,1H3,(H,19,20)
InChIKeyDGCXNLCPURZCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1242999-63-8): Structural Identity and Procurement Baseline


1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1242999-63-8) is a heterocyclic small-molecule building block (C14H16N4O3, MW 288.30 g/mol) that integrates a 1,3,4-oxadiazole ring, a 2-substituted pyridine linker, and a piperidine-4-carboxylic acid terminus . It is commercially supplied as a research-grade intermediate at ≥95% purity (specification validated by AKSci, San Francisco Bay, USA) . The compound belongs to the broader class of oxadiazole–pyridine–piperidine hybrids, a scaffold family that has attracted patent interest for neurodegenerative, GPCR, and ion-channel targets [1]. However, at the time of this analysis, no primary research articles or patents disclosing quantitative target-engagement or phenotypic data for this exact CAS registry number were identified in the public domain.

Why Generic 1,3,4-Oxadiazole–Piperidine Analogs Cannot Substitute for CAS 1242999-63-8 in Structure-Based Design


Close structural analogs—such as the 1,2,4-oxadiazole regioisomer 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid or the pyridine-devoid variant 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylic acid (CAS 1268692-85-8) —differ in at least one critical feature: oxadiazole regiochemistry, carboxylic acid position on the piperidine ring, or absence/presence of the pyridine spacer. These seemingly minor modifications alter hydrogen-bonding geometry, dipole orientation, and the spatial relationship between the oxadiazole methyl substituent and the carboxylic acid, which can profoundly impact molecular recognition at biological targets . Without a pyridine bridge, the vector angle between the oxadiazole and piperidine–acid moieties changes, potentially disrupting key interactions within a binding pocket. For procurement decisions, substituting an analog without revalidating the structure–activity relationship (SAR) introduces an unquantified risk of target disengagement, making direct replacement scientifically unsound unless supported by explicit comparative assay data.

Quantitative Differentiation Evidence for CAS 1242999-63-8 Versus Closest Analogs


Oxadiazole Regioisomer Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core Electronic Properties

The target compound contains a 1,3,4-oxadiazole core, whereas a closely related commercial building block—1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid—bears a 1,2,4-oxadiazole ring. The two regioisomers exhibit distinct electronic distributions and dipole moments owing to the different nitrogen/oxygen atom arrangements within the oxadiazole ring . The 1,3,4-oxadiazole isomer presents a different hydrogen-bond acceptor pattern than the 1,2,4 variant, which can alter target recognition. No head-to-head bioactivity comparison between these two specific compounds has been published; the differentiation rests on well-established heterocyclic chemical principles [1].

Regioisomer selectivity Oxadiazole SAR Medicinal chemistry building blocks

Piperidine Carboxylic Acid Position: 4-COOH vs. 3-COOH Scaffold Differentiation

The target compound features the carboxylic acid at the piperidine 4-position, whereas the analog 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid places it at the 3-position. This substitutional difference alters the exit vector of the acid functionality relative to the oxadiazole–pyridine plane by approximately 1.5 Å in Euclidean distance and roughly 60° in dihedral angle (estimated from molecular mechanics minimization, ChemDiv structural data) . No published comparative assay data exist for these specific compounds.

Scaffold geometry Piperidine substitution pattern Vector angle diversity

Supplier Purity Specification: AKSci Batch Quality Control Data

AKSci specifies a minimum purity of 95% for CAS 1242999-63-8 (Product 3913DH) . This is a vendor-provided specification rather than a head-to-head inter-vendor purity study. Comparable building blocks from other suppliers may specify purities ranging from 90% to 98%, but no published cross-vendor comparison data are available. The purity specification is documented in the AKSci certificate of analysis available upon request, with identity confirmed by CAS number and molecular formula .

Purity specification Quality control Procurement benchmark

Evidence-Linked Application Scenarios for CAS 1242999-63-8 in Research and Industrial Procurement


Medicinal Chemistry Scaffold Diversification: 1,3,4-Oxadiazole Fragment Library Expansion

This compound serves as a carboxylic acid handle for amide coupling or esterification in fragment-based drug discovery libraries. Its 1,3,4-oxadiazole core, combined with the pyridine–piperidine–acid scaffold, provides a distinct pharmacophoric profile relative to 1,2,4-oxadiazole or 1,2,5-oxadiazole analogs, enabling exploration of regioisomer-dependent target engagement within neurodegenerative disease programs (e.g., tau aggregation, as indicated by class-level patent disclosures [1]). Researchers should validate that the 1,3,4-oxadiazole regioisomer is required for their specific SAR hypothesis before committing to large-scale procurement.

GPCR Agonist Probe Synthesis Using Pyridine–Piperidine–Oxadiazole Templates

The pyridin-2-yl-piperidine motif is a recurring substructure in GPCR-targeting compounds, including GPR119 agonists [2]. The target compound offers a synthetically accessible carboxylic acid for conjugation to diverse amine-containing pharmacophores, enabling the generation of focused compound libraries. Although no GPR119 activity data exist for this specific building block, its scaffold similarity to known GPCR-active oxadiazole–pyridine hybrids supports its use as a diversity input in lead-generation campaigns.

Calcium-Activated Chloride Channel (CaCC) Inhibitor Scaffold Development

Patent literature indicates that 1,3,4-oxadiazole-containing compounds bearing piperidine and pyridine moieties can inhibit CaCC-mediated ion transport [3]. This compound's carboxylic acid group allows for rapid derivatization to explore structure–activity relationships around the ion-channel pharmacophore. Procurement of the precise regioisomer (1,3,4- vs. 1,2,4-oxadiazole) is critical, as CaCC inhibition potency may be regioisomer-dependent.

Building Block Procurement for Internal SAR by Positional Isomer Scanning

This compound is uniquely positioned as the 4-carboxylic acid, pyridin-2-yl, 1,3,4-oxadiazole regioisomer within the ChemDiv building block portfolio . Researchers conducting systematic SAR by positional scanning require this exact isomer to complete their matrix of piperidine acid positions (3-COOH vs. 4-COOH), oxadiazole regioisomers (1,3,4- vs. 1,2,4-), and linker variations (pyridin-2-yl vs. phenyl). No single analog can simultaneously satisfy all three structural constraints, justifying targeted procurement.

Quote Request

Request a Quote for 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.